N-ethyl-N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Overview
Description
“N-ETHYL-N-(3-METHYLPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE” is a synthetic organic compound that belongs to the class of pyrazolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-ETHYL-N-(3-METHYLPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE” typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrazolopyrazine derivatives. The key steps may involve:
N-alkylation: Ethylation of the aniline derivative.
Condensation: Reaction of the ethylated aniline with a pyrazolopyrazine derivative.
Acylation: Introduction of the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“N-ETHYL-N-(3-METHYLPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the carbonyl group to alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-ETHYL-N-(3-METHYLPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N-ETHYL-N-(3-METHYLPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE: can be compared with other pyrazolopyrazine derivatives, such as:
Uniqueness
The uniqueness of “N-ETHYL-N-(3-METHYLPHENYL)-2-[2-(4-METHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL]ACETAMIDE” lies in its specific substitution pattern and the presence of both ethyl and methyl groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C24H24N4O2/c1-4-27(20-7-5-6-18(3)14-20)23(29)16-26-12-13-28-22(24(26)30)15-21(25-28)19-10-8-17(2)9-11-19/h5-15H,4,16H2,1-3H3 |
InChI Key |
HSDGUDLSEMGMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
Origin of Product |
United States |
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